4-[(Methylsulfanyl)methyl]benzonitrile
Overview
Description
4-[(Methylsulfanyl)methyl]benzonitrile is a chemical compound with the molecular formula C₉H₉NS and a molecular weight of 163.24 g/mol . It is characterized by the presence of a benzonitrile group substituted with a methylsulfanyl group at the para position. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methylsulfanyl)methyl]benzonitrile typically involves the reaction of 4-chloromethylbenzonitrile with sodium methylthiolate. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under reflux conditions. The general reaction scheme is as follows:
4-Chloromethylbenzonitrile+Sodium methylthiolate→this compound+Sodium chloride
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
4-[(Methylsulfanyl)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The nitrile group can be reduced to form an amine derivative.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-[(Methylsulfinyl)methyl]benzonitrile or 4-[(Methylsulfonyl)methyl]benzonitrile.
Reduction: 4-[(Methylsulfanyl)methyl]benzylamine.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(Methylsulfanyl)methyl]benzonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Methylsulfanyl)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group can participate in hydrogen bonding and hydrophobic interactions, while the nitrile group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzonitrile: Lacks the methylsulfanyl group, resulting in different chemical reactivity and biological activity.
4-(Methylsulfonyl)benzonitrile: Contains a sulfonyl group instead of a methylsulfanyl group, leading to different oxidation states and reactivity.
4-Chloromethylbenzonitrile: Contains a chloromethyl group, which can be used as a precursor for the synthesis of 4-[(Methylsulfanyl)methyl]benzonitrile.
Uniqueness
This compound is unique due to the presence of both a nitrile and a methylsulfanyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
4-(methylsulfanylmethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-11-7-9-4-2-8(6-10)3-5-9/h2-5H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUUNKROVWMKDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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